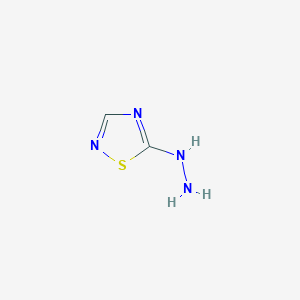
5-Hydrazinyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring with a hydrazine group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .
Major Products
Major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophilic and electrophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-Amino-1,3,4-thiadiazole
- 2-Mercapto-1,3,4-thiadiazole
- 2,5-Dimethyl-1,3,4-thiadiazole
Uniqueness
5-Hydrazinyl-1,2,4-thiadiazole is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Biological Activity
5-Hydrazinyl-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and the pharmacological implications of its derivatives.
This compound can be synthesized through various methods involving hydrazine derivatives and thiadiazole precursors. The compound features a five-membered ring structure comprising two nitrogen atoms and one sulfur atom, which contributes to its reactivity and biological activity. The unique arrangement of these atoms allows for various substituents that can enhance its pharmacological properties.
Common Synthetic Routes:
- Cyclization of Thiosemicarbazones : This method involves the reaction of thiosemicarbazones with appropriate reagents to yield thiadiazole derivatives.
- Nucleophilic Substitution Reactions : The presence of nucleophilic sites in the thiadiazole ring facilitates substitutions that can lead to biologically active derivatives.
Biological Activities
The biological activities of this compound and its derivatives are extensive. Research has documented several pharmacological effects:
1. Antimicrobial Activity
Numerous studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against various fungal strains.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Several derivatives have shown cytotoxic effects on cancer cell lines, indicating a promising avenue for cancer therapy development. Notably:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways.
3. Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of certain thiadiazole derivatives. In animal models, these compounds have shown efficacy in preventing seizures induced by electrical stimulation or chemical agents.
Case Studies
Several case studies provide insights into the effectiveness and mechanisms of action of this compound:
Pharmacological Implications
The diverse biological activities associated with this compound make it a candidate for further pharmacological exploration. Its ability to interact with various biological targets suggests potential applications in treating infections, cancer, and neurological disorders.
Future Directions
Research is ongoing to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiadiazole structure affect biological activity.
- Combination Therapies : Investigating the synergistic effects when used alongside existing therapies.
- Toxicology Studies : Assessing the safety profile of these compounds in vivo to ensure therapeutic viability.
Properties
Molecular Formula |
C2H4N4S |
|---|---|
Molecular Weight |
116.15 g/mol |
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine |
InChI |
InChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6) |
InChI Key |
XVQMDTVSIUJVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















